molecular formula C15H21ClN2O3 B2916682 3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea CAS No. 2034484-61-0

3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea

Cat. No.: B2916682
CAS No.: 2034484-61-0
M. Wt: 312.79
InChI Key: HERKBVWJVNKKKG-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a hydroxypropyl group, and an oxan-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea typically involves the reaction of 3-chlorophenyl isocyanate with 3-hydroxy-3-(oxan-4-yl)propylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]amine
  • 3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]carbamate

Uniqueness

3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c16-12-2-1-3-13(10-12)18-15(20)17-7-4-14(19)11-5-8-21-9-6-11/h1-3,10-11,14,19H,4-9H2,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERKBVWJVNKKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)NC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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